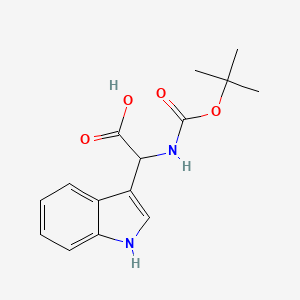

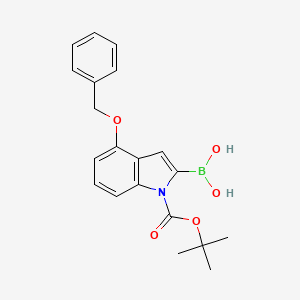

(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

説明

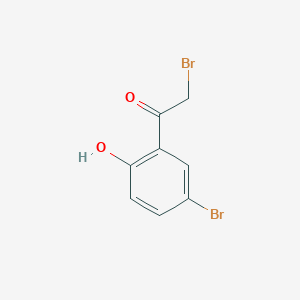

(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a compound that features a boronic acid moiety attached to an indole ring, which is further modified with benzyloxy and tert-butoxycarbonyl (Boc) protective groups. This structure suggests that the compound could be an intermediate or a product in synthetic organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of boronic acid derivatives, including those with indole scaffolds, can be achieved through various methods. One approach involves a three-component reaction where indoles, thiols, and glyoxylic acids are combined in the presence of boronic acid to synthesize α-sulfanyl-substituted indole-3-acetic acids . Another method for synthesizing tert-butyl esters from boronic acids involves a palladium-catalyzed cross-coupling reaction with di-t-butyl dicarbonate, which can yield high product percentages . These methods highlight the versatility of boronic acids in facilitating the formation of complex organic molecules.

Molecular Structure Analysis

While the specific molecular structure of (4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is not detailed in the provided papers, the general structure of boronic acid derivatives can be inferred. For example, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been determined using X-ray crystallography, which reveals a monoclinic space group and provides insights into the conformation of the molecule . This information can be useful when considering the steric and electronic properties of similar boronic acid compounds.

Chemical Reactions Analysis

Boronic acids are known for their ability to participate in various chemical reactions. They can act as catalysts, as seen in the acceleration of the formation of α-sulfanyl-substituted indole-3-acetic acids . Additionally, they can be used as reactants in cross-coupling reactions to form esters . The presence of protective groups such as benzyloxy and tert-butoxycarbonyl can influence the reactivity and selectivity of these reactions, making them crucial for the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the solubility and reactivity of the compound . The benzyloxy group can provide stability to the indole ring and potentially affect the compound's ability to interact with other molecules through non-covalent interactions. The boronic acid moiety itself is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in many chemical reactions .

科学的研究の応用

Catalytic Synthesis Applications : This compound is used in palladium-catalyzed tert-butoxycarbonylation reactions of boronic acids or boronic acid pinacol esters. This method produces tert-butyl esters in high yields, demonstrating its utility in synthesizing a wide range of substrates, including benzenes and pyridines (Li et al., 2014).

Cross-Coupling Reactions in Organic Synthesis : It is used in mono Suzuki-Miyaura cross-coupling reactions. For instance, the synthesis of nonsymmetrical 2-indolyl-5-bromopyrrole derivatives through coupling with various aryl- or heteroaryl-boronic acids, which leads to good to excellent yields (Beaumard, Dauban, & Dodd, 2010).

Ring-Opening Polymerization : This boronic acid derivative is instrumental in synthesizing cyclic carbonates derived from amino acids like serine and threonine, which are then used in anionic ring-opening polymerizations to produce polycarbonates (Sanda, Kamatani, & Endo, 2001).

N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a process crucial for protecting amino groups during peptide synthesis. The use of this compound ensures high efficiency and selectivity in the formation of N-Boc derivatives (Heydari et al., 2007).

Synthesis of Non-Proteinogenic Amino Acids : It is involved in the synthesis of novel amino acid derivatives, such as β,β-bis(benzo[b]thienyl)dehydroalanine derivatives, through Suzuki cross-coupling reactions. These compounds can be used for biological activities and structure-activity relationship studies (Abreu et al., 2003).

Deprotection of N-Boc Groups : The compound is used in the development of methods for the deprotection of N-Boc groups, which is a significant step in organic synthesis, particularly in peptide synthesis (Min, 2007).

Synthesis of Amidines : It assists in the synthesis of protected benzamidines. This includes its use in palladium-catalyzed cross-coupling with boronic acids to afford fully protected benzamidines in good to excellent yield (Kusturin, Liebeskind, & Neumann, 2002).

Fluorescent Molecular Rotors and Bioimaging : It is utilized in the synthesis of fluorescent molecular rotors of boron derived from Schiff bases, which show potential for viscosity sensing, reversible thermochromism, and bioimaging applications (Ibarra-Rodrı Guez et al., 2017).

将来の方向性

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxyindol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-16-10-7-11-17(15(16)12-18(22)21(24)25)26-13-14-8-5-4-6-9-14/h4-12,24-25H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJBIADEQVCONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376785 | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid | |

CAS RN |

850568-52-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。